![molecular formula C23H17N3O4 B2375063 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 851094-47-8](/img/structure/B2375063.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an oxadiazole ring, and a biphenyl group. The presence of these groups could give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- Anticancer Activity: Research has focused on the design and synthesis of derivatives incorporating the 1,3,4-oxadiazol moiety, demonstrating moderate to excellent anticancer activities against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives showed higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
- Antimicrobial Activity: Novel compounds derived from 1,3,4-oxadiazole have been evaluated for antimicrobial activities, showing moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches: Studies have reported on the synthesis of complex derivatives involving the 1,3,4-oxadiazol moiety and their structural characterization, indicating the versatility of these compounds in chemical synthesis and potential applications in developing new therapeutic agents (Talupur et al., 2021).
Pharmacological Effects and Mechanisms of Action
- Diuretic Activity: Some derivatives have been synthesized and screened for diuretic activity, identifying compounds with promising diuretic effects, highlighting potential applications in conditions requiring diuresis (Yar & Ansari, 2009).
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) through non-covalent interactions, leading to inhibition of these enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to neurotransmission and inflammation, given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes . Inhibition of these enzymes could disrupt normal neurotransmission and inflammatory responses, leading to various downstream effects.
Pharmacokinetics
Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would likely include disrupted neurotransmission and inflammatory responses due to inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to therapeutic effects in conditions related to these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of the environment, as this can influence the ionization state of the compound and its targets. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-23-26-25-22(30-23)18-10-11-19-20(14-18)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNDKQDMIJLFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide |
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